![molecular formula C30H53ClO3 B14401506 ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene CAS No. 89448-66-8](/img/structure/B14401506.png)
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a benzene ring substituted with a chlorobutoxy group and a hexadecyloxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobutanol and hexadecanol, which are then subjected to etherification reactions to form the desired product. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of ether bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification steps, such as distillation and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry
In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations. Its ability to stabilize emulsions makes it useful in the production of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, altering membrane properties and affecting membrane-bound proteins. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- ({[1-(4-Chlorobutoxy)-3-(dodecyloxy)propan-2-YL]oxy}methyl)benzene
- ({[1-(4-Chlorobutoxy)-3-(octadecyloxy)propan-2-YL]oxy}methyl)benzene
- ({[1-(4-Chlorobutoxy)-3-(tetradecyloxy)propan-2-YL]oxy}methyl)benzene
Uniqueness
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene stands out due to its specific combination of functional groups, which confer unique physicochemical properties. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic characteristics, making it particularly versatile for various applications.
Properties
CAS No. |
89448-66-8 |
|---|---|
Molecular Formula |
C30H53ClO3 |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
[1-(4-chlorobutoxy)-3-hexadecoxypropan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C30H53ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-32-27-30(28-33-25-20-18-23-31)34-26-29-21-16-15-17-22-29/h15-17,21-22,30H,2-14,18-20,23-28H2,1H3 |
InChI Key |
KEWPZJUDQPNHPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCl)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
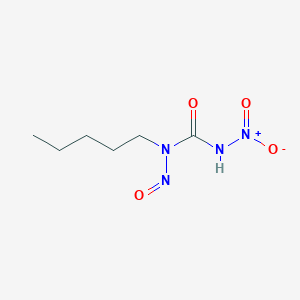
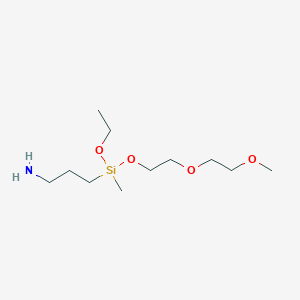
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![6-[(Propan-2-yl)amino]hexanenitrile](/img/structure/B14401453.png)
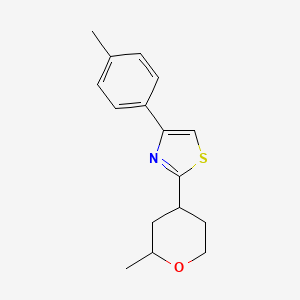
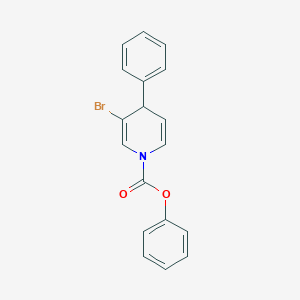
![N-[1-(Methylsulfanyl)propan-2-yl]-3-oxobutanamide](/img/structure/B14401479.png)
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14401482.png)
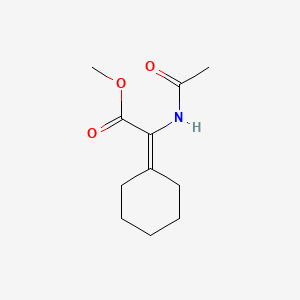
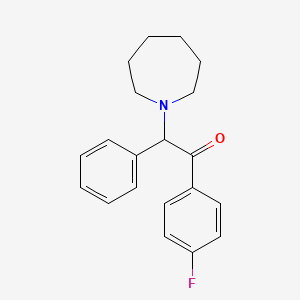
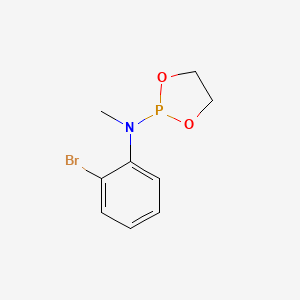
methanone](/img/structure/B14401507.png)
